

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249

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CAS Number: 78359-00-9

This technical guide provides a comprehensive overview of **4-(Iodomethyl)-2-phenylthiazole**, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. While specific detailed studies on this particular molecule are limited, this guide synthesizes available data and provides insights based on the well-established chemistry of the phenylthiazole scaffold.

Chemical and Physical Properties

4-(Iodomethyl)-2-phenylthiazole is a solid, and its key properties are summarized in the table below. This data is compiled from various chemical supplier databases.

Property	Value
CAS Number	78359-00-9
Molecular Formula	C ₁₀ H ₈ INS
Molecular Weight	301.15 g/mol
Appearance	Solid
Storage Conditions	Store in a cool, dry, well-ventilated area

Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of **4-(Iodomethyl)-2-phenylthiazole** is not readily available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted thiazoles. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.^{[1][2][3][4]} A likely two-step synthesis is outlined below.

Step 1: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The first step involves the synthesis of the corresponding alcohol, 4-(hydroxymethyl)-2-phenylthiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting thiobenzamide with a suitable α -halo-ketone, such as 1,3-dichloroacetone, followed by hydrolysis.

Representative Experimental Protocol:

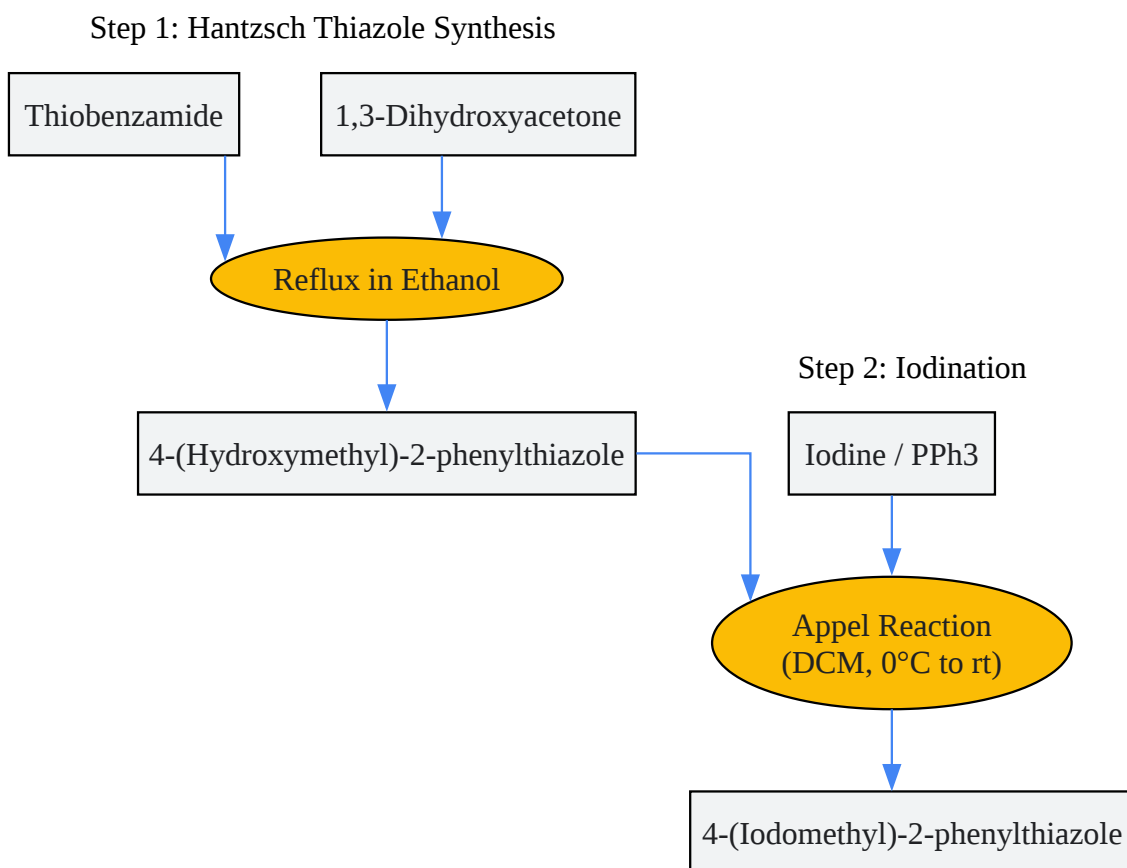
- To a solution of thiobenzamide (1 equivalent) in ethanol, add 1,3-dihydroxyacetone (1.1 equivalents).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(hydroxymethyl)-2-phenylthiazole.

Step 2: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The second step is the conversion of the hydroxymethyl group to the iodomethyl group. This is a standard transformation in organic synthesis and can be achieved using various iodinating agents. A common method is the Appel reaction, using iodine and triphenylphosphine.

Representative Experimental Protocol:

- Dissolve 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add iodine (1.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, **4-(Iodomethyl)-2-phenylthiazole**, is then purified by column chromatography on silica gel.



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Caption: Proposed synthetic workflow for **4-(Iodomethyl)-2-phenylthiazole**.

Reactivity and Applications in Drug Development

The 4-(iodomethyl) group is a reactive functional handle, making this compound a valuable intermediate in organic synthesis. The iodine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of the 2-phenylthiazole-4-methyl moiety into a wide variety of molecular scaffolds.

Given the broad spectrum of biological activities reported for phenylthiazole derivatives, **4-(Iodomethyl)-2-phenylthiazole** serves as a key building block for the synthesis of novel

therapeutic agents. The phenylthiazole core is found in drugs with diverse applications, including antifungal, antiviral, and anticancer treatments.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Biological Activity of Phenylthiazole Derivatives

While there is no specific biological data for **4-(Iodomethyl)-2-phenylthiazole**, the broader class of phenylthiazole derivatives has been extensively studied and shown to exhibit a range of biological activities.

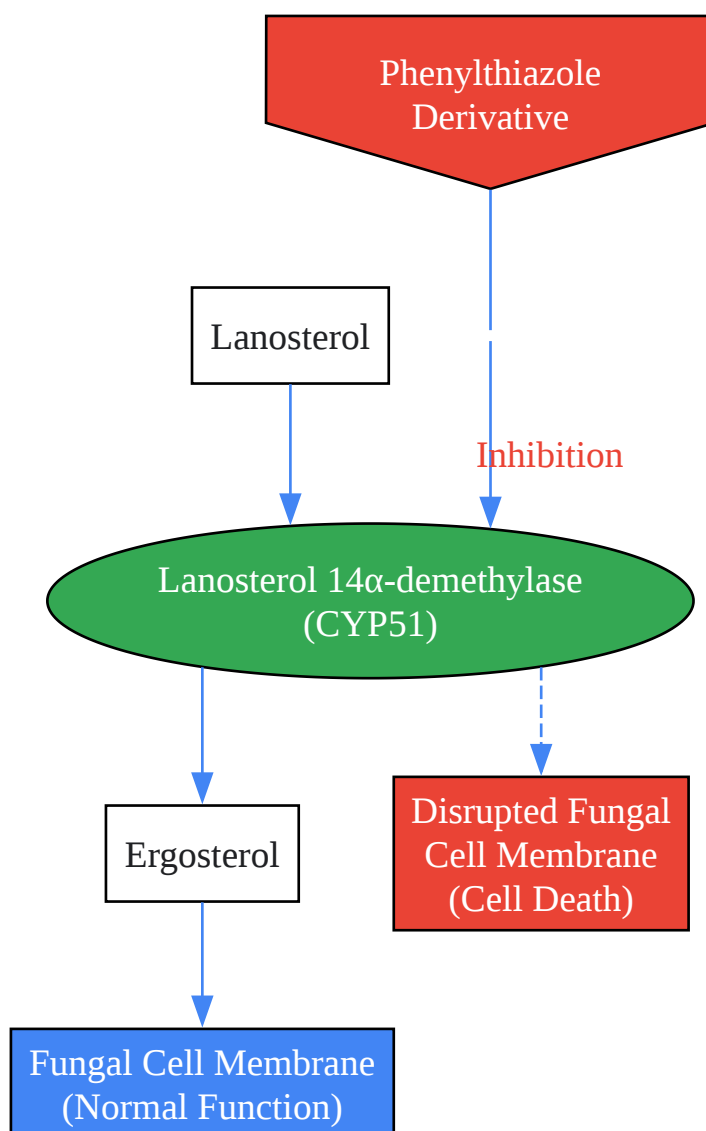
Antifungal Activity: Many phenylthiazole-containing compounds have demonstrated potent antifungal activity. One of the primary mechanisms of action is the inhibition of the fungal enzyme lanosterol 14 α -demethylase (CYP51).[\[9\]](#)[\[10\]](#)[\[11\]](#) This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[\[5\]](#)[\[12\]](#)

Anticancer Activity: Numerous 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[\[17\]](#) The specific mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.

Antiviral Activity: Certain phenylthiazole derivatives have been identified as inhibitors of viral replication, particularly against flaviviruses.[\[7\]](#)[\[8\]](#) These compounds can target viral proteins, such as the envelope (E) protein, interfering with the viral life cycle.

Signaling Pathway: Inhibition of Fungal CYP51

The following diagram illustrates the generalized signaling pathway for the antifungal activity of phenylthiazole derivatives that act as CYP51 inhibitors.



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Caption: Generalized mechanism of action for antifungal phenylthiazole derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are representative and have not been optimized for **4-(Iodomethyl)-2-phenylthiazole**. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.

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